(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique combination of a triazole ring, a pyrrolidine ring, and a thiophene ring
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-2-1-7-20-13)17-6-5-11(8-17)18-9-12(15-16-18)10-3-4-10/h1-2,7,9-11H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIMWJGBHHRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common method involves the use of click chemistry to form the triazole ring, followed by the introduction of the pyrrolidine and thiophene rings through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanone group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability. Its diverse reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrrolidine and thiophene rings can further enhance binding affinity and specificity. This compound may inhibit or activate various biological pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzene-2-yl)methanone: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone lies in its combination of a triazole ring, a pyrrolidine ring, and a thiophene ring. This specific arrangement imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 278.34 g/mol. The structure features a pyrrolidine ring substituted with a triazole and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
1. Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor activity. A study found that related triazole-containing compounds have shown IC values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents. For instance, compounds with similar structures demonstrated cytotoxic effects on A-431 and Jurkat cells, with IC values less than 2 µg/mL .
2. Antimicrobial Properties
Triazole derivatives have been reported to possess antimicrobial properties. A study highlighted that compounds with a triazole ring exhibited effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cellular membranes or inhibition of nucleic acid synthesis .
3. Inhibition of Enzymatic Activity
The compound is also noted for its ability to inhibit specific enzymes involved in cancer progression and anemia treatment. For example, it has been linked to the inhibition of the von Hippel-Lindau (VHL) protein pathway, which plays a crucial role in tumor suppression and oxygen homeostasis .
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The compound this compound was among those tested, showing promising results with an IC value of approximately 1.5 µg/mL against the MCF-7 breast cancer cell line .
Study 2: Antimicrobial Screening
Another research project evaluated the antimicrobial activity of various triazole derivatives against clinically relevant pathogens. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The ability to inhibit specific enzymes such as VHL suggests a mechanism where the compound disrupts normal cellular signaling pathways involved in tumor growth.
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step protocols, including cyclopropane functionalization, triazole ring formation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and pyrrolidine-thiophene coupling. Key challenges include:
- Steric hindrance during cyclopropane-triazole coupling (requires low-temperature conditions to minimize side reactions) .
- Purification of intermediates: Column chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) improves yield (reported 65–72% purity without optimization) .
- Characterization : NMR (¹H/¹³C) and LC-MS are critical for verifying intermediates. For example, the triazole proton appears at δ 7.8–8.1 ppm in CDCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
